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Compound of Interest

Compound Name: Jaconine

Cat. No.: B1672729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on

jaconine. Jaconine is a pyrrolizidine alkaloid with demonstrated toxicity, and all handling and

experimental procedures should be conducted with appropriate safety precautions.

Executive Summary
Jaconine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the

Senecio genus. Like other PAs, jaconine is recognized for its significant hepatotoxicity, which

is a primary concern for both human and animal health. The toxic effects are primarily mediated

by its metabolic activation in the liver to highly reactive pyrrolic esters. These metabolites can

form adducts with cellular macromolecules, including DNA, leading to cytotoxicity, genotoxicity,

and carcinogenicity. This guide provides a comprehensive overview of the current knowledge

regarding the toxicological profile of jaconine, including its mechanism of action, genotoxicity,

and available data on related compounds.
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Property Value Source

Chemical Name

(1R,4R,6R,7R,17R)-4-[(1R)-1-

chloroethyl]-4,7-dihydroxy-6,7-

dimethyl-2,9-dioxa-14-

azatricyclo[9.5.1.0¹⁴,¹⁷]heptade

c-11-ene-3,8-dione

PubChem

Molecular Formula C₁₈H₂₅NO₆ PubChem

Molecular Weight 351.4 g/mol PubChem

CAS Number 6870-67-3 Haz-Map[1]

Toxicological Data
Specific quantitative toxicity data for jaconine, such as LD50, No-Observed-Adverse-Effect

Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL), are not readily available

in the public domain. However, the Globally Harmonized System of Classification and Labelling

of Chemicals (GHS) classifies jaconine as Acute Toxicity Category 2, with the hazard

statement "Fatal if swallowed, in contact with skin or if inhaled." This classification indicates a

high degree of acute toxicity.

To provide a toxicological context, the following table summarizes the LD50 values of other

major pyrrolizidine alkaloids found in Senecio jacobaea.

Alkaloid Animal Model
Route of
Administration

LD50 (mg/kg) Source

Senecionine Rodents Oral 65 Wikipedia[2]

Senecionine Mice Intravenous 64.12 ± 2.24 ChemIDplus

Seneciphylline Rat Intravenous 80 PubChem[3]

Seneciphylline Mouse Intravenous 90 PubChem[3]

Retrorsine Rat - 42 PubChem[4]
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Mechanism of Action: Hepatotoxicity
The primary mechanism of jaconine toxicity, characteristic of pyrrolizidine alkaloids, involves

metabolic activation in the liver.
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(Metabolism)

 Cytochrome P450
 monooxygenases Reactive Pyrrolic Metabolites

(Dehydropyrrolizidine Esters)
Cellular Macromolecules

(DNA, Proteins)
 Alkylation 

Macromolecular Adducts Hepatotoxicity
(Cellular Necrosis, Fibrosis, Veno-occlusive Disease)

Click to download full resolution via product page

Caption: Metabolic activation of Jaconine leading to hepatotoxicity.

This bioactivation process, primarily mediated by cytochrome P450 enzymes, converts the

parent alkaloid into highly reactive electrophilic pyrrolic esters. These metabolites can then

alkylate cellular nucleophiles, forming adducts with DNA and proteins. This covalent binding

disrupts normal cellular function, leading to a cascade of events including:

Hepatocellular necrosis: Direct damage to liver cells.

Inhibition of cell division: Leading to megalocytosis, the formation of abnormally large

hepatocytes.

Veno-occlusive disease (VOD): Blockage of the small veins in the liver, a characteristic

feature of PA poisoning.

Fibrosis and cirrhosis: Long-term scarring of the liver.

Genotoxicity
A study on the closely related pyrrolizidine alkaloid, jacobine, provides significant insight into

the genotoxic potential of jaconine.

Experimental Protocol: In Vivo Genotoxicity of Jacobine
in Rats
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The following protocol details the methodology used to assess the genotoxicity of jacobine in

male Sprague-Dawley rats.

Animal Preparation

Dosing

Sample Collection

Analysis

Male Sprague-Dawley Rats

Jacobine Administration
(5-60 mg/kg, i.p.)

4 hours post-administration

Isolation of Hepatic Nuclei

Alkaline Elution Assay

Detection of DNA Damage
(Cross-linking, Strand Breaks)

Click to download full resolution via product page

Caption: Experimental workflow for in vivo genotoxicity testing of Jacobine.

Methodology:
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Animal Model: Male Sprague-Dawley rats were used for the study.

Test Substance Administration: Jacobine was administered via intraperitoneal (i.p.) injection

at doses ranging from 5 to 60 mg/kg body weight.

Sample Collection: Four hours after administration, the rats were euthanized, and their livers

were perfused. Hepatic nuclei were then isolated.

DNA Damage Analysis: The alkaline elution technique was employed to characterize the

types of DNA damage induced. This method can distinguish between DNA single-strand

breaks, DNA-DNA interstrand cross-links, and DNA-protein cross-links.

Genotoxicity Findings
The study on jacobine revealed the following dose-dependent effects:

Dose Range (mg/kg, i.p.) Observed Genotoxic Effect in Rat Liver

5 - 60
Significant dose-dependent DNA-DNA

interstrand cross-linking.

15 - 60 Significant DNA-protein cross-linking.

5 - 60 No detectable DNA single-strand breaks.

These findings demonstrate that jacobine is a potent genotoxic agent in vivo, inducing

significant DNA cross-linking in the target organ. It is highly probable that jaconine exhibits a

similar genotoxic profile due to its structural similarity.

Toxicokinetics
Pyrrolizidine alkaloids are generally absorbed rapidly from the gastrointestinal tract. They are

then transported to the liver via the portal vein, where they undergo metabolism. The

detoxification pathways include N-oxidation and hydrolysis, leading to water-soluble products

that can be excreted by the kidneys. However, the competing metabolic activation pathway

leads to the formation of the toxic pyrrolic esters.

Clinical Signs of Toxicity
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While specific clinical data for jaconine is limited, the signs of poisoning from plants containing

jaconine (e.g., Senecio jacobaea) are well-documented in livestock and are indicative of

severe liver damage. These include:

Weight loss

Depression and lethargy

Jaundice (icterus)

Photosensitization

Neurological signs associated with hepatic encephalopathy (e.g., head pressing, aimless

wandering)

Ascites (fluid accumulation in the abdomen)

Conclusion
Jaconine is a highly toxic pyrrolizidine alkaloid with potent hepatotoxic and genotoxic

properties. Its toxicity is mediated through metabolic activation in the liver to reactive pyrrolic

metabolites that cause widespread cellular damage. While specific quantitative toxicity values

for jaconine are lacking, the available data on related alkaloids and its GHS classification

underscore its significant health risks. Researchers and professionals in drug development

should exercise extreme caution when handling this compound and consider its toxicological

profile in any experimental design or risk assessment. Further research is warranted to

establish definitive LD50, NOAEL, and LOAEL values for jaconine to allow for more precise

risk characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1672729?utm_src=pdf-body
https://www.benchchem.com/product/b1672729?utm_src=pdf-body
https://www.benchchem.com/product/b1672729?utm_src=pdf-body
https://www.benchchem.com/product/b1672729?utm_src=pdf-body
https://www.benchchem.com/product/b1672729?utm_src=pdf-body
https://www.benchchem.com/product/b1672729?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Jacobine - Hazardous Agents | Haz-Map [haz-map.com]

2. Senecionine - Wikipedia [en.wikipedia.org]

3. Seneciphylline | C18H23NO5 | CID 5281750 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Toxicological Profile of Jaconine: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672729#toxicological-profile-of-jaconine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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